molecular formula C17H12Cl2N2OS2 B2686102 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338957-54-3

2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2686102
CAS RN: 338957-54-3
M. Wt: 395.32
InChI Key: RCHQKDWQDIKTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, also known as CPT-11, is an important drug used in the treatment of cancer. CPT-11 is an anti-cancer drug from the family of camptothecin derivatives. It is a topoisomerase I inhibitor that is used to treat a variety of solid tumors, including colon, lung, and breast cancer. CPT-11 is administered orally and acts by inhibiting the enzyme topoisomerase I, which is responsible for DNA replication and transcription. It is a prodrug that is activated by the enzyme carboxylesterase 2 (CES2) in the gastrointestinal tract. CPT-11 has been shown to be effective in the treatment of various types of cancer, and is currently approved by the FDA for the treatment of metastatic colorectal cancer.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential antimicrobial activity. It has shown promising results against both bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs .

Anticancer Activity

The compound has also been evaluated for its anticancer activity. It has shown significant activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer therapies .

Antiproliferative Agents

The compound has been synthesized as a prospective antiproliferative agent . Antiproliferative agents are used to inhibit or prevent the growth of cells, including tumor cells .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of the compound with receptors . This helps in understanding the interaction of the compound with biological targets and can aid in the design of more effective drugs .

Anti-inflammatory and Analgesic Activities

Some derivatives of the compound have shown significant anti-inflammatory and analgesic activities . This suggests that it could be used in the development of new anti-inflammatory and analgesic drugs .

Ulcerogenic and Lipid Peroxidation Activities

The compound has been evaluated for its ulcerogenic and lipid peroxidation activities . Some of the synthesized compounds have shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .

Mechanism of Action

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-12-7-5-11(6-8-12)14-9-24-17(20-14)21-16(22)10-23-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHQKDWQDIKTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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